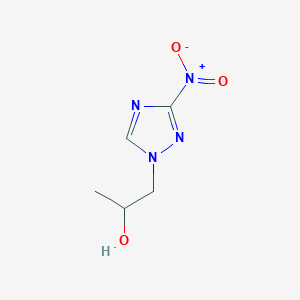
1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitro group attached to the triazole ring and a hydroxyl group attached to the propanol chain
Preparation Methods
The synthesis of 1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with appropriate reagents to introduce the propanol moiety. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid, followed by the removal of the trifluoroacetyl protecting group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with various enzymes and proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with other triazole derivatives such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and use in energetic materials.
2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Used in pharmaceutical applications.
5-Substituted 3-nitro-1-trinitromethyl-1,2,4-triazoles: Synthesized for their energetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Properties
Molecular Formula |
C5H8N4O3 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
1-(3-nitro-1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H8N4O3/c1-4(10)2-8-3-6-5(7-8)9(11)12/h3-4,10H,2H2,1H3 |
InChI Key |
XODOKJWNDVFKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC(=N1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















